molecular formula C30H33Cl2F3N4O3 B2700809 DDR1-IN-1 dihydrochloride CAS No. 1780303-76-5

DDR1-IN-1 dihydrochloride

Número de catálogo: B2700809
Número CAS: 1780303-76-5
Peso molecular: 625.51
Clave InChI: PBUOJKYQZINPKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the discoidin domain receptor 1 (DDR1) tyrosine kinase. This compound exhibits an IC50 of 105 nM for DDR1 and demonstrates fourfold reduced potency against discoidin domain receptor 2 (DDR2), with an IC50 of 413 nM . This compound is primarily used in scientific research to study the role of DDR1 in various biological processes and diseases.

Mecanismo De Acción

Target of Action

DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the Discoidin Domain Receptor 1 (DDR1) receptor tyrosine kinase . DDR1 is primarily expressed in epithelial cells of a variety of tissues . It has been implicated in numerous cellular functions such as proliferation, differentiation, adhesion, migration, and invasion .

Mode of Action

This compound binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It demonstrates fourfold reduced potency against DDR2 . This compound inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line .

Biochemical Pathways

This compound affects various cellular signaling pathways. DDR1 kinases bind to several collagens and have been shown to be key regulators of cellular morphogenesis, differentiation, proliferation, adhesion, migration, and invasion . Dysregulation of these receptors may lead to metastatic cancer progressions .

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which suggests it may have good bioavailability.

Result of Action

This compound effectively blocks collagen-induced DDR1 pY513 autophosphorylation in U2OS cells . It inhibits DDR2-mediated activation of MT1-MMP in human rheumatoid synovial fibroblasts (RASF) under collagen stimulation . It also enhances the antiproliferative effect of PI3K/mTOR inhibitor GSK2126458 on SNU-1040 colorectal cancer cultures .

Action Environment

It is known that the activation of ddr1 is controlled by numerous types of triple-helical collagens , suggesting that the presence and type of collagen in the environment could influence the action of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DDR1-IN-1 dihydrochloride involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure the compound’s purity and potency.

Análisis De Reacciones Químicas

Types of Reactions

DDR1-IN-1 dihydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as amides and ethers. These reactions can be catalyzed by various reagents under controlled conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids or bases, organic solvents, and catalysts. The reaction conditions often involve specific temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Typically, the reactions result in modified derivatives of the original compound, which can be further analyzed for their biological activity.

Aplicaciones Científicas De Investigación

DDR1-IN-1 dihydrochloride exhibits potent inhibitory activity against DDR1 with an IC50 value of 105 nM, while it also affects DDR2 with an IC50 of 413 nM. The compound inhibits integrin-induced DDR1 autophosphorylation in osteosarcoma cell lines, indicating its role in modulating cell signaling pathways related to cancer progression .

Cancer Research

  • Tumor Microenvironment : DDR1 is implicated in the interaction between tumor cells and the extracellular matrix, influencing tumor growth and metastasis. Studies have shown that silencing DDR1 reduces liver metastasis in colon carcinoma models, highlighting its role as a therapeutic target .
  • Glioblastoma Sensitivity : Research indicates that DDR1 interacts with signaling complexes that modulate therapy sensitivity in glioblastoma, suggesting that DDR1 inhibitors like DDR1-IN-1 can enhance treatment efficacy .

Neurodegenerative Diseases

  • Alzheimer's and Parkinson's Disease : Inhibition of DDR1 has been linked to reduced levels of neurotoxic proteins and inflammation in models of neurodegeneration. For instance, studies demonstrate that DDR1 inhibition increases autophagy and reduces neurotoxic protein levels in mouse models challenged with α-synuclein . This suggests a potential therapeutic application for DDR1 inhibitors in treating neurodegenerative conditions.

Fibrosis

  • Cardiometabolic Disease Models : Inhibiting DDR1 has been shown to ameliorate fibrosis and promote metabolic health in mouse models of cardiometabolic disease. Deletion of DDR1 led to enhanced adipose tissue beiging and increased metabolic rates, indicating its involvement in metabolic regulation .

Case Studies

StudyFindingsApplication
Piyush B et al., 2021Demonstrated the role of DDR1 in breast tissue regeneration through cell-matrix interactions.Potential for regenerative medicine applications .
Adria et al., 2020Showed that DDR1 deletion reduces fibrosis and enhances metabolic activity in cardiometabolic disease models.Implications for treating obesity-related conditions .
Romayor et al., 2020Found that silencing DDR1 decreases liver metastasis in colon cancer models.Highlights the potential for cancer therapy development .
Vehlow et al., 2019Investigated the interaction between DDR1 and therapy sensitivity in glioblastoma.Suggests use of DDR1 inhibitors to improve glioblastoma treatment outcomes .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds to DDR1-IN-1 dihydrochloride include:

Uniqueness

This compound is unique due to its high selectivity and potency for DDR1 compared to other similar compounds. It exhibits a significantly lower IC50 value for DDR1, making it a more effective inhibitor for studying DDR1-related biological processes and diseases .

Actividad Biológica

DDR1-IN-1 dihydrochloride is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a significant role in various biological processes, including cell adhesion, proliferation, and differentiation, particularly in response to collagen. This article explores the biological activity of DDR1-IN-1, highlighting its mechanism of action, effects on cellular processes, and potential therapeutic applications.

DDR1 is activated through autophosphorylation upon binding to collagen, which induces signaling pathways that regulate cell-collagen interactions. DDR1-IN-1 specifically inhibits this activation by binding to the hinge region of the receptor, thus preventing autophosphorylation and downstream signaling. Studies have shown that DDR1-IN-1 can effectively reduce phosphorylation at specific tyrosine residues, notably Tyr792, which is crucial for DDR1 signaling activity .

Biological Effects

The inhibition of DDR1 by DDR1-IN-1 has been associated with several significant biological effects:

  • Reduction of Neurotoxic Proteins : In models of neurodegeneration, such as Alzheimer's and Parkinson's diseases, DDR1-IN-1 treatment led to decreased levels of neurotoxic proteins and enhanced autophagy. This suggests a protective role against neuroinflammation and cellular stress .
  • Impact on Cancer Cell Behavior : In pancreatic cancer models, DDR1-IN-1 demonstrated the ability to suppress colony formation and migration of cancer cells. This implies potential applications in cancer therapy by targeting DDR1-mediated signaling pathways that promote tumor progression .
  • Fibro-inflammatory Response : The compound has also been noted for its effects on fibroblast activity, reducing the synthesis of inflammatory mediators such as nitric oxide and TNF-α. This positions DDR1-IN-1 as a candidate for treating fibrotic diseases .

Table 1: Summary of Key Findings from Studies on DDR1-IN-1

Study ReferenceModel UsedKey Findings
Neurodegeneration ModelsReduced neurotoxic proteins; increased autophagy
Pancreatic CancerInhibited colony formation; reduced cell migration
Osteosarcoma CellsDecreased phosphorylation at Tyr792; altered cell signaling
Liver CancerHigher expression in hepatocellular carcinoma; potential biomarker

Case Study: Neurodegeneration

In a study investigating the role of DDR1 in neurodegenerative diseases, researchers found that treatment with DDR1-IN-1 significantly reduced levels of α-synuclein—a protein associated with Parkinson's disease—in both in vitro and in vivo models. The treatment not only decreased protein accumulation but also enhanced markers of autophagy, indicating improved cellular clearance mechanisms .

Case Study: Cancer Therapeutics

Another study focused on the effects of DDR1-IN-1 on pancreatic cancer cells revealed that the inhibitor could suppress both the proliferation and migration of these cells. The results indicated that targeting DDR1 could be a viable strategy for limiting tumor growth and metastasis in aggressive cancer types .

Propiedades

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUOJKYQZINPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.